molecular formula C18H18O7 B1618150 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate CAS No. 71989-95-2

4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate

Cat. No. B1618150
CAS RN: 71989-95-2
M. Wt: 346.3 g/mol
InChI Key: HVTQNCJLDBFXOU-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C18H18O7 . It has a molecular weight of 346.34 .


Molecular Structure Analysis

The molecular structure of 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate consists of 18 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms . The InChI code for this compound is 1S/C18H18O7/c1-21-14-7-11 (10-19)5-6-13 (14)25-18 (20)12-8-15 (22-2)17 (24-4)16 (9-12)23-3/h5-10H,1-4H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 481.1±38.0 °C at 760 mmHg, and a flash point of 211.7±26.8 °C . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Organic Synthesis

4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate: is a compound used in organic synthesis due to its reactive formyl group. This group can undergo various organic reactions, such as the formation of Schiff bases, which are useful in synthesizing dyes, pigments, and pharmaceuticals .

Material Science

In material science, this compound’s molecular structure can be utilized to create novel polymeric materials. Its benzoate group can act as a polymerization initiator, leading to the development of new types of plastics with potential applications in biodegradable materials .

Chemical Synthesis

The compound serves as a precursor in chemical synthesis for creating complex molecules. Its trimethoxybenzoate moiety is particularly useful in the synthesis of natural products and pharmaceuticals that require methoxylation as a key step .

Analytical Chemistry

In analytical chemistry, this compound can be employed as a reagent for the detection of aldehydes and ketones. Its formyl group reacts with these compounds, forming distinctive adducts that can be easily identified .

Pharmaceutical Research

This chemical is valuable in pharmaceutical research for drug design and discovery. Its structure can be modified to produce derivatives with potential therapeutic effects, such as anti-inflammatory or anticancer agents .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-21-14-7-11(10-19)5-6-13(14)25-18(20)12-8-15(22-2)17(24-4)16(9-12)23-3/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTQNCJLDBFXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992679
Record name 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71989-95-2
Record name 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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